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Abstract
CJC-1295 is a synthetically developed, modified analogue of Growth Hormone-Releasing

Hormone (GHRH). Its development by the Canadian biotechnology company ConjuChem

Biotechnologies marked a significant advancement in the field of growth hormone

secretagogues.[1] The primary innovation of CJC-1295 lies in its extended half-life, achieved

through the proprietary Drug Affinity Complex (DAC) technology. This modification allows for

less frequent administration compared to earlier GHRH analogues. This technical guide

provides a comprehensive timeline of the discovery and development of CJC-1295, detailing its

mechanism of action, and presenting key data from preclinical and clinical studies. It is

intended to serve as a resource for researchers, scientists, and professionals in the field of

drug development.

Introduction: The Quest for a Longer-Acting GHRH
The therapeutic potential of Growth Hormone-Releasing Hormone (GHRH) has long been

recognized for conditions such as growth hormone deficiency. However, the clinical utility of

native GHRH is limited by its very short half-life of only a few minutes. This necessitated
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frequent injections to achieve a sustained therapeutic effect. This limitation spurred the

development of modified GHRH analogues with improved pharmacokinetic profiles. CJC-1295

emerged from this research as a promising candidate, engineered for prolonged stability and

duration of action.

The Innovation: Drug Affinity Complex (DAC)
Technology
The key to CJC-1295's extended half-life is ConjuChem's patented Drug Affinity Complex

(DAC) technology.[2] This technology involves the covalent bonding of the peptide to a reactive

group that then binds to a nucleophilic entity, most commonly albumin, a protein abundant in

the bloodstream.[1] This bioconjugation shields the peptide from rapid enzymatic degradation

and renal clearance, thereby significantly prolonging its circulation time.[1]

Preclinical Development: Establishing Proof of
Concept
In Vitro Studies
Initial in vitro experiments were crucial in demonstrating the viability of CJC-1295. Studies

using cultured rat anterior pituitary cells confirmed that CJC-1295 was resistant to degradation

by the enzyme dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the breakdown of GHRH.[2]

[3] Furthermore, these studies showed that CJC-1295 retained its bioactivity, successfully

stimulating the secretion of growth hormone (GH) from the pituitary cells.[2][3]

In Vivo Animal Models
Subsequent preclinical studies in animal models provided further evidence of CJC-1295's

enhanced pharmacokinetic profile and pharmacodynamic effects.

Rats: Administration of a single subcutaneous dose of CJC-1295 to normal rats resulted in a

significant and acute secretion of GH.[2] Pharmacokinetic analyses revealed a prolonged

presence of CJC-1295 in the plasma, with a four-fold increase in the area under the curve

(AUC) for GH over a two-hour period compared to native hGHRH(1-29) amide.[3] In GHRH

knockout mice, once-daily administration of CJC-1295 was shown to normalize growth and

body composition.[4][5]
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Dogs: A three-month toxicity study in dogs, with every-other-day subcutaneous

administration of CJC-1295 at doses of 2, 7, and 20 mg/kg, demonstrated a significant

increase in body weight (36-52%) and bone mineral content. The compound was well-

tolerated with no significant adverse effects observed.[2]

Table 1: Summary of Key Preclinical Findings

Animal Model Key Findings Reference

Rat

- Increased stability in the

presence of DPP-IV. -

Bioactive in stimulating GH

secretion in vitro. - 4-fold

increase in GH AUC over 2

hours in vivo compared to

hGHRH(1-29) amide.

[2][3]

Mouse (GHRH KO)

- Normalization of growth and

body composition with once-

daily administration.

[4][5]

Dog

- Significant increase in body

weight (36-52%) and bone

mineral content over 3 months.

- Well-tolerated at doses up to

20 mg/kg.

[2]

Clinical Development: Human Trials
The promising results from preclinical studies led to the initiation of clinical trials in humans to

evaluate the safety, pharmacokinetics, and efficacy of CJC-1295.

Phase I Clinical Trials in Healthy Adults
Two randomized, placebo-controlled, double-blind, ascending-dose trials were conducted in

healthy adults aged 21-61 years.[6] These studies assessed both single and multiple doses of

CJC-1295.
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The results demonstrated that a single subcutaneous injection of CJC-1295 led to dose-

dependent increases in mean plasma GH concentrations by 2- to 10-fold for 6 days or more,

and in mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9 to 11 days.[6] The estimated

half-life of CJC-1295 with DAC was determined to be approximately 5.8 to 8.1 days.[6] With

multiple doses, IGF-1 levels were found to remain elevated for up to 28 days.[1] The most

frequently reported adverse events were transient injection site reactions. No serious adverse

reactions were reported in these studies.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 with DAC in Healthy

Adults (Single Injection)

Parameter Result Reference

GH Increase (mean plasma

conc.)
2- to 10-fold for ≥6 days [6]

IGF-1 Increase (mean plasma

conc.)
1.5- to 3-fold for 9-11 days [6]

Estimated Half-life 5.8 - 8.1 days [6]

Duration of Elevated IGF-1

(multiple doses)
Up to 28 days [1]

Phase II Clinical Trial in HIV-Associated Lipodystrophy
Based on the positive Phase I data, a Phase II clinical trial was initiated to evaluate the efficacy

and safety of CJC-1295 for the treatment of visceral obesity in HIV-infected patients with

lipodystrophy.

Discontinuation of Clinical Development
In July 2006, ConjuChem announced the suspension of the Phase II trial of CJC-1295 for

lipodystrophy following the death of a trial participant.[1] While the attending physician believed

the death was likely unrelated to the study drug, the trial was halted as a precautionary

measure.[1] Subsequently, in March 2007, the development of CJC-1295 for both lipodystrophy

and growth hormone deficiency was officially discontinued.
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Mechanism of Action and Signaling Pathway
CJC-1295 is an analogue of GHRH and, as such, exerts its effects by binding to the GHRH

receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[7] The GHRH-R is

a G-protein coupled receptor.

Upon binding of CJC-1295, the GHRH-R undergoes a conformational change, leading to the

activation of the intracellular Gs alpha subunit. This initiates a signaling cascade, primarily

through the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP

(cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn

phosphorylates downstream targets, ultimately leading to the transcription of the growth

hormone gene and the synthesis and pulsatile release of growth hormone.[8]

The released growth hormone then travels to the liver and other tissues, where it stimulates the

production of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and

growth-promoting effects of GH.[7]
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Figure 1: Simplified GHRH Receptor Signaling Pathway Activated by CJC-1295.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the synthesis of CJC-1295 and its specific

receptor binding assays are proprietary to ConjuChem Biotechnologies and are not fully

available in the public domain. However, based on the available literature, the general

methodologies can be outlined.

Peptide Synthesis
GHRH analogues like CJC-1295 are typically synthesized using solid-phase peptide synthesis

(SPPS).[9] This method involves the stepwise addition of amino acids to a growing peptide

chain that is covalently attached to an insoluble resin support. The process includes repeated

cycles of deprotection of the N-terminal amino acid, coupling of the next protected amino acid,

and washing. Once the desired peptide sequence is assembled, it is cleaved from the resin

and deprotected. The DAC moiety is then conjugated to the peptide.
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Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CJC-1295.
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Receptor Binding Assay
To determine the binding affinity of CJC-1295 to the GHRH receptor, a competitive radioligand

binding assay would be employed. This typically involves incubating a cell line expressing the

GHRH receptor with a constant concentration of a radiolabeled GHRH analogue (the

radioligand) and varying concentrations of unlabeled CJC-1295. The amount of radioligand

bound to the receptor is then measured, and the concentration of CJC-1295 that inhibits 50%

of the specific binding of the radioligand (IC50) is determined. This value can then be used to

calculate the binding affinity (Ki).

Clinical Trial Protocol (Phase I)
The Phase I clinical trials of CJC-1295 followed a randomized, placebo-controlled, double-

blind, ascending-dose design.[6]
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Figure 3: General Workflow of a Phase I Clinical Trial for CJC-1295.

Conclusion
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CJC-1295 represents a significant step in the development of long-acting GHRH analogues.

The incorporation of DAC technology successfully extended its half-life, allowing for less

frequent dosing and sustained elevations of GH and IGF-1. While its clinical development was

ultimately halted, the discovery and preclinical and early clinical evaluation of CJC-1295 have

provided valuable insights for the ongoing development of next-generation growth hormone

secretagogues. The data generated from these studies continue to be a valuable resource for

researchers in the fields of endocrinology, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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